1-(4-Fluorophenyl)-3-[(2,3,5,6-tetrachloro-4-pyridyl)thio]prop-2-en-1-one
Overview
Description
1-(4-Fluorophenyl)-3-[(2,3,5,6-tetrachloro-4-pyridyl)thio]prop-2-en-1-one is a synthetic organic compound characterized by its unique structural features. This compound is notable for its combination of a fluorophenyl group and a tetrachloropyridylthio moiety, linked through a prop-2-en-1-one backbone. Such structural attributes make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-[(2,3,5,6-tetrachloro-4-pyridyl)thio]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroacetophenone and 2,3,5,6-tetrachloropyridine.
Formation of Intermediate: The 4-fluoroacetophenone undergoes a reaction with a suitable base to form an enolate intermediate.
Thioether Formation: The enolate intermediate then reacts with 2,3,5,6-tetrachloropyridine under controlled conditions to form the desired thioether linkage.
Final Product: The final step involves the formation of the prop-2-en-1-one backbone through a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-[(2,3,5,6-tetrachloro-4-pyridyl)thio]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The fluorophenyl and tetrachloropyridyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[(2,3,5,6-tetrachloro-4-pyridyl)thio]prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[(2,3,5,6-tetrachloro-4-pyridyl)thio]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,1-Bis-(4-fluorophenyl)-2,2-dichloroethane: Similar in having fluorophenyl groups but differs in its dichloroethane backbone.
1-(4-Fluorophenyl)-5-phenyl-2,4-pentadien-1-one: Shares the fluorophenyl group but has a different pentadienone structure.
4-Fluorophenyl ether: Contains the fluorophenyl group but is an ether rather than a thioether.
Uniqueness: 1-(4-Fluorophenyl)-3-[(2,3,5,6-tetrachloro-4-pyridyl)thio]prop-2-en-1-one is unique due to its combination of a fluorophenyl group with a tetrachloropyridylthio moiety, providing distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(2,3,5,6-tetrachloropyridin-4-yl)sulfanylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl4FNOS/c15-10-12(11(16)14(18)20-13(10)17)22-6-5-9(21)7-1-3-8(19)4-2-7/h1-6H/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMJBZZTSLGPNW-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CSC2=C(C(=NC(=C2Cl)Cl)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/SC2=C(C(=NC(=C2Cl)Cl)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl4FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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